![molecular formula C9H10N2S B13757235 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by alkylation with ethyl iodide. The reaction conditions usually require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzimidazole.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole.
Substitution: Various alkyl or aryl-substituted benzimidazoles.
Scientific Research Applications
5-ethyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition of their activity. This compound may also interact with DNA and RNA, affecting their function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Lacks the thione group and has different chemical reactivity.
2-mercaptobenzimidazole: Contains a mercapto group instead of an ethyl group.
5-methyl-1H-benzo[d]imidazole-2(3H)-thione: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
5-ethyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
NJRBUUGDGJGJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


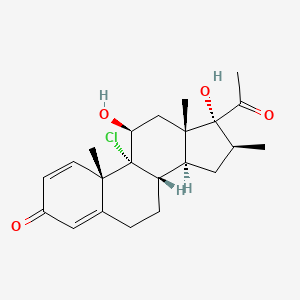


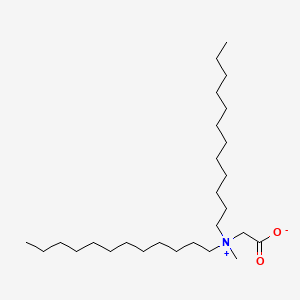
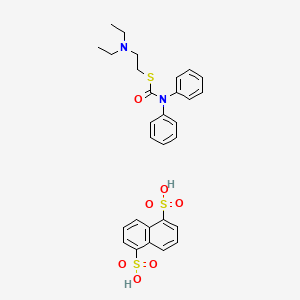

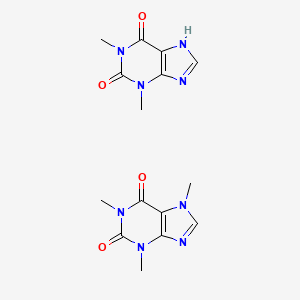
![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)
![5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B13757203.png)
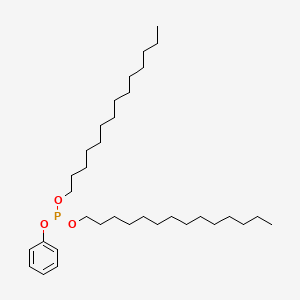

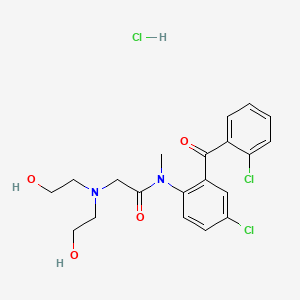
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

